![molecular formula C7H7N3 B3136799 7-甲基咪唑并[1,2-c]嘧啶 CAS No. 425615-33-4](/img/structure/B3136799.png)

7-甲基咪唑并[1,2-c]嘧啶

描述

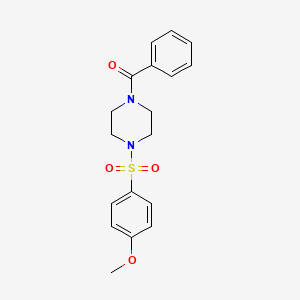

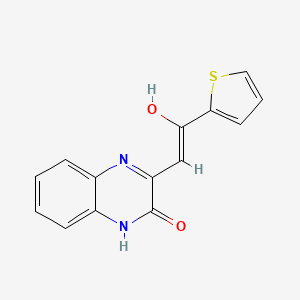

“7-Methylimidazo[1,2-c]pyrimidine” is an organic compound distinguished by a six-member ring with two nitrogen atoms and four carbon atoms . This basic structure forms the backbone of several important biomolecules, making it essential to the world of biochemistry and molecular biology .

Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis, etc .

Molecular Structure Analysis

The structural core of “7-Methylimidazo[1,2-c]pyrimidine” is a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms at positions 1 and 3. The heterocyclic nature of pyrimidine is central to its biochemical activity and reactivity . The nitrogen atoms are involved in creating a planar, aromatic ring structure that facilitates a variety of interactions in biological contexts .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Physical and Chemical Properties Analysis

“7-Methylimidazo[1,2-c]pyrimidine” is an organic compound with the formula C8H8N2. It has a molecular weight of 132.1625 .

科学研究应用

合成和生物活性

- 衍生物的合成:合成了一系列 1-取代的 7-甲基-2,3-二氢咪唑并[1,2-c]嘧啶-5-酮,探索了它们的潜在生物活性 (Długosz & Machoń, 1986)。

- 抗菌特性:咪唑并[1,2-a]嘧啶,包括 7-甲基咪唑并[1,2-c]嘧啶的变体,已证明对多种微生物具有显着的体外抗菌活性 (Revanker 等人,1975)。

结构和超分子研究

- 分子结构:已分析与 7-甲基咪唑并[1,2-c]嘧啶密切相关的化合物(如 5,7-二甲氧基咪唑并[1,2-c]嘧啶和 7-甲氧基-1-甲基咪唑并[1,2-a]嘧啶-5(1H)-酮)的分子和超分子结构,以了解它们的化学键合和相互作用 (Bueno 等人,2003)。

药物设计中的应用

- 潜在的抗 HIV 活性:已探索基于嘧啶的化合物,包括咪唑并[1,2-a]嘧啶衍生物,以了解其潜在的抗 HIV(人类免疫缺陷病毒)活性。其中一些化合物表现出有希望的 HIV 逆转录酶抑制剂活性 (Romeo 等人,2019)。

- 抗癌潜力:具有嘧啶和其他杂环部分的新型 7-羟基-8-甲基香豆素已显示出显着的抗癌活性,突出了咪唑并[1,2-a]嘧啶衍生物在抗癌药物设计中的潜力 (Galayev 等人,2015)。

互变异构和光谱学

- 互变异构体的研究:咪唑并[1,2-a]嘧啶表现出不寻常的互变异构,这一现象对其化学行为和在各个领域的潜在应用有影响 (Clark & Curphey, 1977)。

- 红外光谱研究:6-甲基咪唑并[1,2-a]嘧啶-2,5-二酮等衍生物的红外光谱提供了对其结构和不同取代基影响的见解,这对于设计具有所需性质的化合物至关重要 (Orlov 等人,1976)。

安全和危害

未来方向

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “7-Methylimidazo[1,2-c]pyrimidine” and similar compounds could have potential future applications in drug development .

作用机制

Target of Action

It’s worth noting that imidazo[1,2-a]pyridine derivatives, a closely related class of compounds, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been studied for their interaction with various biological targets . The interaction typically involves binding to a specific receptor or enzyme, leading to a change in the biological function of the target, which can result in a therapeutic effect.

Biochemical Pathways

For instance, they are involved in the de novo purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleic acids RNA and DNA, regulation of enzymatic reactions, and as a source of energy .

Pharmacokinetics

The synthesis of imidazo[1,2-a]pyridines has been achieved under various conditions, including solvent- and catalyst-free methods . These methods could potentially influence the ADME properties of the resulting compounds.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Action Environment

The synthesis of imidazo[1,2-a]pyridines has been achieved under various conditions, including solvent- and catalyst-free methods . These methods could potentially influence the stability and efficacy of the resulting compounds.

生化分析

Biochemical Properties

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, have been shown to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These interactions could potentially involve various enzymes, proteins, and other biomolecules.

Cellular Effects

The specific cellular effects of 7-Methylimidazo[1,2-c]pyrimidine are not well-studied. Related imidazo[1,2-a]pyridine derivatives have shown significant activity against various diseases. For instance, some derivatives have shown potent anticancer activity against KRAS G12C-mutated NCI-H358 cells . Others have exhibited significant activity against multidrug-resistant tuberculosis .

Molecular Mechanism

Imidazo[1,2-a]pyridines have been shown to undergo various radical reactions for direct functionalization . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Related imidazo[1,2-a]pyridine derivatives have been used as covalent anticancer agents , suggesting potential long-term effects on cellular function.

Dosage Effects in Animal Models

The dosage effects of 7-Methylimidazo[1,2-c]pyrimidine in animal models have not been reported. Related compounds have shown significant activity against various diseases at different dosages .

Metabolic Pathways

Imidazo[1,2-a]pyridines are recognized as valuable scaffolds in organic synthesis and pharmaceutical chemistry , suggesting potential involvement in various metabolic pathways.

Transport and Distribution

Related compounds have been used in various biochemical reactions , suggesting potential interactions with transporters or binding proteins.

Subcellular Localization

Related compounds have been used in various biochemical reactions , suggesting potential localization to specific compartments or organelles.

属性

IUPAC Name |

7-methylimidazo[1,2-c]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-6-4-7-8-2-3-10(7)5-9-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUOYAPDMGXDRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN2C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

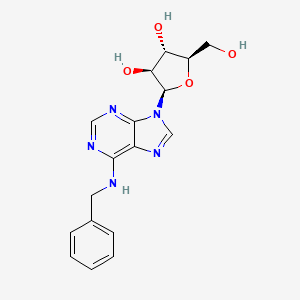

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

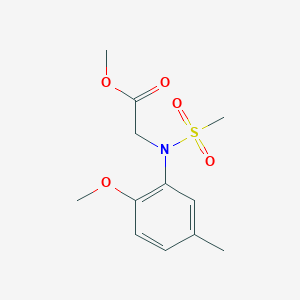

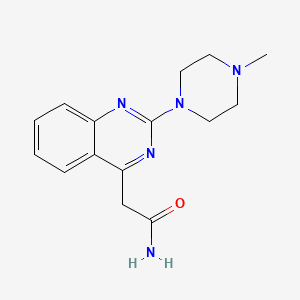

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。